Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a quinoline ring system fused with a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Amino Acid Derivatization: The quinoline derivative is then reacted with an amino acid ester, such as methyl 2-amino-3-bromopropanoate, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry
Material Science: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or bind to specific proteins, thereby modulating their activity. The amino acid moiety may facilitate transport across cell membranes or enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline ring system.
Amino Acid Derivatives: Compounds like L-DOPA and gabapentin are structurally similar due to the presence of amino acid moieties.
Uniqueness
Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate is unique due to the combination of the quinoline ring with an amino acid derivative, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields.
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-dihydro-2H-quinolin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)11(14)9-15-8-4-6-10-5-2-3-7-12(10)15/h2-3,5,7,11H,4,6,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKGVKMHCIFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCCC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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